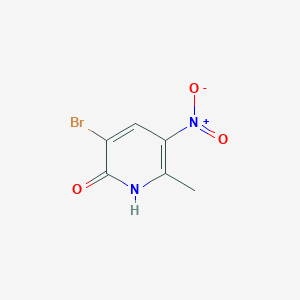![molecular formula C12H18N2 B1453766 [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine CAS No. 1248232-73-6](/img/structure/B1453766.png)
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine
説明
“[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine” is a chemical compound with the IUPAC name 4-(1-pyrrolidinylmethyl)benzylamine . It has a molecular weight of 190.29 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 . Unfortunately, the search results do not provide detailed information about the bond angles, bond lengths, and dihedral angles of this molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.29 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine, is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic applications. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .
Neuropharmacology
Research indicates that derivatives of pyrrolidine, such as [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine, can inhibit the uptake of neurotransmitters like dopamine and norepinephrine. This inhibition is more potent than substances with known abuse potential, including methcathinone and cocaine, suggesting potential applications in studying substance abuse and addiction .
Antidepressant Research
Compounds structurally related to [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine have shown antidepressant-like efficacy in animal models. For instance, PF-04455242 demonstrated therapeutic potential in treating stress-related behaviors and reinstatement of extinguished cocaine-seeking behavior, indicating the relevance of pyrrolidine derivatives in developing antidepressants .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine allows for the creation of multiple stereoisomers. The spatial orientation of substituents can lead to different biological profiles of drug candidates, making it significant for stereoselective synthesis and the design of enantioselective drugs .
Physicochemical Analysis
Comparative studies of the physicochemical parameters of pyrrolidine with other cyclic structures like aromatic pyrrole and cyclopentane provide insights into the influence of steric factors on biological activity. This analysis is essential for understanding the structure–activity relationship (SAR) of compounds and optimizing drug properties .
Synthetic Strategies
The synthetic approaches used for constructing the pyrrolidine ring or functionalizing preformed pyrrolidine rings, such as proline derivatives, are crucial for the development of new compounds. These strategies are integral to the design of pyrrolidine compounds with varied biological profiles, which can be applied in multiple research fields .
ADME/Tox Studies
The introduction of heteroatomic fragments in molecules like [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is strategic for modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates. This is vital for the development of clinically active drugs .
Enantioselective Protein Binding
The different stereoisomers of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine can bind differently to enantioselective proteins due to their varied spatial orientation. This feature is exploited in drug design to achieve target selectivity and develop compounds with a specific biological profile .
特性
IUPAC Name |
(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWZVJGBUZLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
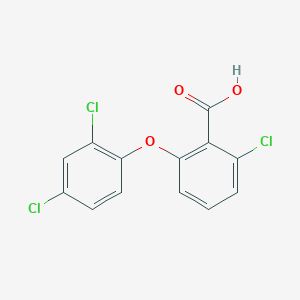
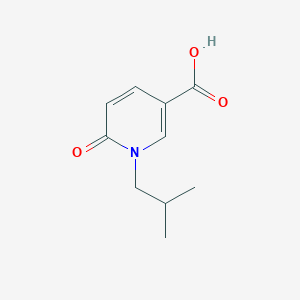
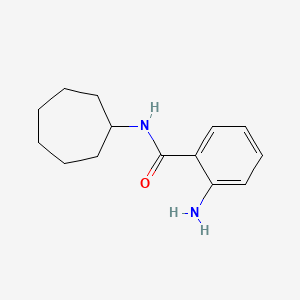
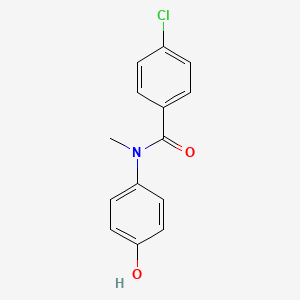
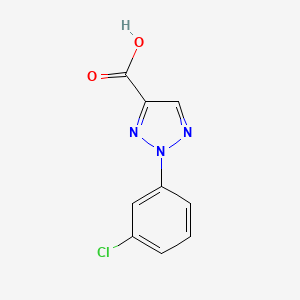


![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)
